molecular formula C7H14ClNO3S B6618489 (1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride CAS No. 1691197-36-0

(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

Cat. No. B6618489
M. Wt: 227.71 g/mol
InChI Key: RXFLULQLWNEMQN-VPEOJXMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3S and its molecular weight is 227.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Specific Scientific Field: Crystallography and Solid-State Chemistry

Summary:

Crystallography investigates the arrangement of atoms in crystalline materials, providing insights into molecular structures, intermolecular interactions, and crystal packing. Solid-state chemistry focuses on the properties and behavior of materials in the solid state, including their crystal structures.

Application:

The compound rac-(1R,5S,9r)-9-hydroxy-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride has been studied using synthetic and crystallographic methods. Researchers have explored its crystal structures and intermolecular interactions. Notably, the impact of unsaturation (double bonds) on crystal structures has been investigated, comparing unsaturated derivatives to their saturated analogues .

Experimental Procedures:

Results:

  • Chiral Networks : The possible relation between chiral networks and conglomerate formation is discussed .

properties

IUPAC Name

(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S.ClH/c9-7-5-1-8-2-6(7)4-12(10,11)3-5;/h5-9H,1-4H2;1H/t5-,6+,7?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFLULQLWNEMQN-VPEOJXMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC(C2O)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-(1R,5S)-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide hydrochloride

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